Filiformin

Description

This compound has been reported in Laurencia dendroidea, Laurencia caduciramulosa, and other organisms with data available.

from the Caribbean sponge Plakortis sp.; structure in first source

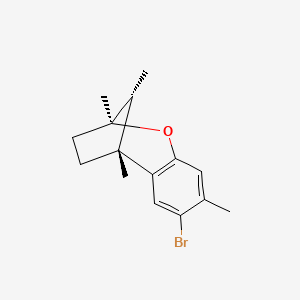

Structure

3D Structure

Properties

CAS No. |

62311-75-5 |

|---|---|

Molecular Formula |

C15H19BrO |

Molecular Weight |

295.21 g/mol |

IUPAC Name |

(1R,9S,12R)-4-bromo-1,5,9,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene |

InChI |

InChI=1S/C15H19BrO/c1-9-7-13-11(8-12(9)16)14(3)5-6-15(4,17-13)10(14)2/h7-8,10H,5-6H2,1-4H3/t10-,14-,15+/m1/s1 |

InChI Key |

KUYRIOUUTKXVSM-KMUNFCNLSA-N |

Isomeric SMILES |

C[C@@H]1[C@]2(CC[C@@]1(OC3=C2C=C(C(=C3)C)Br)C)C |

Canonical SMILES |

CC1C2(CCC1(OC3=C2C=C(C(=C3)C)Br)C)C |

Synonyms |

filiformin |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Filiformin: A Survey of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific information regarding the mechanism of action of Filiformin, a sesquiterpene natural product. Despite interest in its biological activities, detailed mechanistic studies on this compound are notably scarce in the available scientific literature. This document will present the existing data, highlight the current limitations in understanding its complete mechanism of action, and identify areas requiring further investigation.

Introduction to this compound

This compound is a sesquiterpene compound that has been isolated from marine sources, specifically from the red alga Laurencia filiformis forma heteroclada. Structurally distinct from many synthetic compounds, this compound has demonstrated a spectrum of biological activities, including cytotoxicity against specific cancer cell lines and antimicrobial effects. However, the molecular pathways and specific targets through which this compound exerts these effects remain largely uncharacterized.

Known Biological Activities

Initial studies have identified three primary areas of biological activity for this compound:

-

Cytotoxicity: this compound has been reported to exhibit cytotoxic effects against P388 (murine leukemia) and BSC-1 (African green monkey kidney epithelial) cell lines.

-

Antimicrobial Activity: The compound has shown activity against a range of microorganisms.

-

Mitochondrial Respiration Inhibition: A key finding indicates that this compound can inhibit oxygen uptake in isolated rat liver mitochondria.

Due to the limited available data, a detailed quantitative summary and comparison are not feasible at this time. The only quantitative measure reported is the inhibition of mitochondrial oxygen uptake at a specific concentration.

| Biological Activity | Target/System | Observed Effect | Quantitative Data |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Inhibition of oxygen uptake | Effective at 150 μM |

| Cytotoxicity | P388 and BSC-1 cell lines | Cytotoxic effects | Specific IC50 values not publicly available |

| Antimicrobial Activity | Various microorganisms | Antimicrobial effects | Specific MIC values not publicly available |

Core Mechanism of Action: The Mitochondrial Connection

The most specific piece of mechanistic information available for this compound is its ability to inhibit mitochondrial oxygen uptake. This suggests that the mitochondrion is a primary target for this compound. The inhibition of cellular respiration can have profound effects on a cell, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptotic pathways.

Hypothetical Signaling Pathway

Based on the known role of mitochondrial respiration in cellular health, a hypothetical pathway for this compound's cytotoxic action can be proposed. Inhibition of the electron transport chain (ETC) would lead to a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis. This cellular stress could trigger intrinsic apoptosis through the release of cytochrome c and the activation of the caspase cascade.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols: A Need for Further Disclosure

General Workflow for Cytotoxicity Assay

A standard cytotoxicity assay would involve the treatment of cultured cancer cells with varying concentrations of this compound, followed by an assessment of cell viability.

Caption: Generalized workflow for a cytotoxicity assay.

General Workflow for Antimicrobial Susceptibility Testing

To determine the antimicrobial properties of this compound, a broth microdilution or agar diffusion assay would be a standard approach to determine the Minimum Inhibitory Concentration (MIC).

Caption: Generalized workflow for antimicrobial susceptibility testing.

General Workflow for Mitochondrial Oxygen Consumption Assay

The inhibition of mitochondrial respiration by this compound would be measured using an oxygen sensor system with isolated mitochondria.

Caption: Generalized workflow for a mitochondrial oxygen consumption assay.

Conclusion and Future Directions

The current body of knowledge on the mechanism of action of this compound is in its infancy. The preliminary findings of cytotoxicity, antimicrobial activity, and particularly the inhibition of mitochondrial oxygen uptake, are promising and warrant a more in-depth investigation. To advance the understanding of this natural product for potential therapeutic development, the following research areas are critical:

-

Target Identification: Elucidating the specific molecular target(s) of this compound within the mitochondrial electron transport chain or other cellular pathways.

-

Quantitative Biological Data: Determination of IC50 values for a broader range of cancer cell lines and MIC values for a comprehensive panel of pathogenic microorganisms.

-

Signaling Pathway Analysis: Detailed investigation of the downstream signaling events following this compound treatment, including the activation of apoptotic pathways, cell cycle arrest, and stress responses.

-

In Vivo Efficacy: Evaluation of this compound's therapeutic potential in preclinical animal models of cancer and infectious diseases.

The scientific community is encouraged to pursue these research avenues to unlock the full potential of this compound as a novel therapeutic agent. The publication of detailed experimental methodologies will be paramount to building a robust and comprehensive understanding of its mechanism of action.

An In-depth Technical Guide to the Discovery and Origin of Filiformin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filiformin is a brominated sesquiterpene natural product first isolated from the red algae of the Laurencia genus. Exhibiting a range of biological activities, including cytotoxic and antimicrobial properties, this compound has garnered interest as a potential lead compound in drug discovery. A key mechanism of its bioactivity is the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of this compound. It includes detailed experimental protocols for key biological assays, a summary of quantitative data, and a proposed signaling pathway for its mechanism of action.

Discovery and Origin

This compound was first isolated in 1976 by Kazlauskas, Murphy, Quinn, and Wells from the red alga Laurencia filiformis f. heteroclada, collected in Port MacDonnell, South Australia. The structure of this novel sesquiterpene was elucidated through a combination of spectroscopic techniques, including UV, IR, ¹H NMR, and mass spectrometry. The absolute stereochemistry of this compound was later confirmed by X-ray crystallography in a 2009 study by Dias, White, and Urban, which also provided more detailed 2D NMR data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉BrO | [1] |

| Molecular Weight | 295.21 g/mol | [1] |

| CAS Number | 62311-75-5 | [1] |

| Appearance | Crystalline solid | |

| Optical Rotation | [α]D -20.0° (CHCl₃) |

Biological Activities

This compound has demonstrated a spectrum of biological activities, primarily cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens. A significant aspect of its mechanism of action is the inhibition of mitochondrial oxygen uptake.

Cytotoxicity

Initial studies revealed that this compound exhibits cytotoxicity against P388 murine leukemia cells and BSC-1 (African green monkey kidney) cells. This activity is attributed to its ability to disrupt cellular energy metabolism through the inhibition of mitochondrial function.

Antimicrobial Activity

This compound has shown inhibitory effects against the Gram-positive bacterium Bacillus subtilis, the dermatophyte fungus Trichophyton mentagrophytes, and the yeast Candida albicans. This broad-spectrum antimicrobial activity suggests its potential as a lead for the development of new anti-infective agents.

Inhibition of Mitochondrial Respiration

A key bioactivity of this compound is its ability to inhibit oxygen uptake in isolated rat liver mitochondria at a concentration of 150 µM. This effect is likely central to its cytotoxic and antimicrobial properties, as disruption of the electron transport chain leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death pathways.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Cell Line / Organism | Result | Concentration |

| Cytotoxicity | P388 (murine leukemia) | Active | Not specified |

| Cytotoxicity | BSC-1 (monkey kidney) | Active | Not specified |

| Antimicrobial | Bacillus subtilis | Active | Not specified |

| Antimicrobial | Trichophyton mentagrophytes | Active | Not specified |

| Antimicrobial | Candida albicans | Active | Not specified |

| Mitochondrial Respiration | Rat Liver Mitochondria | Inhibition of O₂ uptake | 150 µM |

Experimental Protocols

Cytotoxicity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxicity of this compound against adherent cell lines such as BSC-1, which can be adapted for suspension cells like P388.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or resazurin assay. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (Bacillus subtilis, Candida albicans, or Trichophyton mentagrophytes) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final inoculum concentration of 2.5 x 10⁵ CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria and yeasts; 28-35°C for 4-7 days for dermatophytes).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mitochondrial Respiration Assay

This protocol describes a method for measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

-

Mitochondria Isolation: Isolate mitochondria from rat liver tissue by differential centrifugation.

-

Respirometry Buffer: Prepare a suitable respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and EDTA).

-

Oxygen Consumption Measurement: Add the isolated mitochondria to the respiration buffer in the chamber of the oxygen electrode at 30°C.

-

Substrate Addition: Initiate respiration by adding a substrate for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate).

-

State 3 and State 4 Respiration: Measure the rate of oxygen consumption in State 4 (resting state) and then add ADP to induce State 3 (active) respiration.

-

Inhibitor Addition: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the chamber and record the change in the rate of oxygen consumption to determine the extent of inhibition.

Synthesis and Signaling Pathways

Chemical Synthesis

The total synthesis of (±)-filiformin was first reported by Goldsmith and colleagues in 1982. The synthesis involves a multi-step process starting from simpler organic precursors.

Synthesis Workflow

Caption: A simplified workflow for the total synthesis of this compound.

Proposed Signaling Pathway for Cytotoxicity

The inhibition of mitochondrial respiration by this compound is a key event that triggers a cascade of downstream signaling events leading to cell death, particularly in cancer cells. The following diagram illustrates a plausible signaling pathway.

References

In-Depth Technical Guide to the Antimicrobial Spectrum of Filiformin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filiformin, a sesquiterpene natural product, has demonstrated notable antimicrobial properties against a range of microorganisms. This technical guide provides a comprehensive overview of the current knowledge regarding the antimicrobial spectrum of this compound, including qualitative and comparative quantitative data, detailed experimental methodologies for antimicrobial susceptibility testing, and a proposed mechanism of action based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

This compound is a brominated sesquiterpene belonging to the laurene class of natural products. It has been isolated from marine sources, including the red alga Laurencia filiformis and the Caribbean sponge Plakortis sp.. Natural products derived from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. The emergence of antimicrobial resistance necessitates the exploration of new chemical scaffolds, and marine-derived sesquiterpenes like this compound represent a promising area of research. This guide synthesizes the available data on the antimicrobial activity of this compound and provides a framework for future investigation.

Antimicrobial Spectrum of this compound

This compound has been reported to exhibit antimicrobial activity against both bacteria and fungi. Specifically, its activity has been noted against the Gram-positive bacterium Bacillus subtilis, and the fungi Trichophyton mentagrophytes and Candida albicans.

Quantitative Antimicrobial Activity

| Compound | Microorganism | MIC (μg/mL) | Reference |

| Isolauraldehyde | Bacillus subtilis | 35 | [1] |

| Isolauraldehyde | Staphylococcus aureus | 27 | [1] |

| Isolauraldehyde | Candida albicans | 70 | [1] |

Note: This table presents data for a structurally related compound to provide a comparative context for the potential antimicrobial activity of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of a compound like this compound involves standardized in vitro assays to determine its inhibitory activity against various microorganisms. The following are detailed methodologies for key experiments that are typically cited in the evaluation of novel antimicrobial agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Positive control (microorganism in broth without the test compound).

-

Negative control (broth only).

-

Solvent control (microorganism in broth with the highest concentration of the solvent used).

Procedure:

-

A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate broth.

-

Each well is then inoculated with the standardized microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Objective: To assess the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.

Materials:

-

Test compound (this compound).

-

Sterile filter paper disks (6 mm in diameter).

-

Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Standardized microbial inoculum.

-

Positive control (disk with a known antibiotic).

-

Negative control (disk with solvent only).

Procedure:

-

The surface of the agar plate is uniformly inoculated with the microbial suspension.

-

Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound like this compound.

Postulated Mechanism of Action: A Signaling Pathway Perspective

The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated. However, based on the known activities of other sesquiterpenes and halogenated marine natural products, a plausible hypothesis is the disruption of microbial cell membrane integrity and function. This could potentially interfere with key signaling pathways involved in cell wall synthesis, ion homeostasis, and energy metabolism.

The following diagram represents a hypothetical signaling pathway that could be disrupted by this compound, leading to antimicrobial effects.

Conclusion and Future Directions

This compound, a marine-derived sesquiterpene, demonstrates promising antimicrobial activity against a selection of bacteria and fungi. While comprehensive quantitative data remains to be fully published, comparative analysis with related compounds suggests significant potential. The experimental protocols outlined in this guide provide a standardized framework for the further evaluation of this compound's antimicrobial spectrum.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for extensive antimicrobial screening.

-

Determination of specific MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad panel of clinically relevant microorganisms, including drug-resistant strains.

-

Elucidation of the precise mechanism of action , including the identification of molecular targets and affected signaling pathways.

-

In vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

This technical guide serves as a starting point for these future investigations, aiming to accelerate the research and development of new antimicrobial agents from marine natural products.

References

The Uncharted Territory of Filiformin: A Technical Guide to Its Putative Effects on Mitochondrial Respiration

A Note to the Reader: As of November 2025, dedicated research on the specific effects of "filiformin" on mitochondrial respiration is not available in the public domain. The scientific community has extensively studied a similarly named biguanide, metformin , for its profound impact on mitochondrial function. This technical guide will, therefore, leverage the comprehensive data available for metformin to provide a foundational understanding of how a compound like this compound, if it shares a similar chemical nature, might influence mitochondrial bioenergetics. This document is intended for researchers, scientists, and drug development professionals as a speculative yet technically grounded exploration.

Core Concepts: The Mitochondrion as a Bioenergetic Hub

Mitochondria are central to cellular energy production through a process called oxidative phosphorylation (OXPHOS).[1][2] This intricate process involves the electron transport chain (ETC), a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane, and ATP synthase (Complex V).[1][3][4] The ETC facilitates the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen.[2][5] This electron flow generates a proton gradient across the inner mitochondrial membrane, creating the mitochondrial membrane potential (ΔΨm).[3][4] This potential is the driving force for ATP synthase to produce the bulk of the cell's energy currency, adenosine triphosphate (ATP).[6][7][8]

Metformin as a Proxy: Unraveling the Mechanism of Action

Metformin's primary mitochondrial target is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][10][11][12] Its inhibitory action on Complex I leads to a cascade of downstream effects that are crucial for its therapeutic applications, particularly in type 2 diabetes and as a potential anti-cancer agent.[11][13]

Inhibition of Complex I and its Bioenergetic Consequences

Metformin acts as a mild and specific inhibitor of Complex I, which leads to:

-

Decreased Oxygen Consumption: By impeding electron flow through the ETC, metformin reduces the overall rate of mitochondrial respiration, which is measurable as a decrease in the oxygen consumption rate (OCR).[10][11]

-

Reduced ATP Synthesis: The inhibition of Complex I diminishes the proton gradient, thereby lowering the capacity of ATP synthase to produce ATP.[6][11] This can lead to a state of cellular energetic stress.

-

Altered Mitochondrial Membrane Potential (ΔΨm): The impact on ΔΨm can be complex. While a decrease in proton pumping due to Complex I inhibition would be expected to lower ΔΨm, the cellular response and compensatory mechanisms can lead to varied outcomes depending on the cell type and experimental conditions.[13][14]

-

Increased Glycolysis: To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis, the anaerobic breakdown of glucose to generate ATP.[10]

The following diagram illustrates the proposed mechanism of metformin at the mitochondrial level.

Caption: Putative mechanism of action of a biguanide at the mitochondrial electron transport chain.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in the ATP:AMP ratio resulting from mitochondrial inhibition is a potent activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular metabolism.[11][15]

Activated AMPK orchestrates a metabolic shift to conserve energy:

-

Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like gluconeogenesis, lipid synthesis, and protein synthesis.[11]

-

Stimulation of Catabolic Pathways: It promotes ATP-generating processes such as fatty acid oxidation and glucose uptake.

The signaling cascade from mitochondrial inhibition to metabolic reprogramming is depicted below.

Caption: Signaling cascade from mitochondrial inhibition to metabolic regulation.

Quantitative Data Summary (Based on Metformin Studies)

The following tables summarize the quantitative effects of metformin on key mitochondrial parameters. It is plausible that this compound, if it acts similarly, would produce comparable results.

Table 1: Effect on Oxygen Consumption Rate (OCR)

| Cell Type | Metformin Concentration | Basal OCR Change | Maximal OCR Change | Reference |

| Primary Hepatocytes | 500 µM | ↓ | ↓ | [13] |

| Breast Cancer Cells | 5 mM | ↓ | ↓ | [10] |

| Intestinal Cells | 1 mM | ↓ | Not Reported | [16] |

Table 2: Effect on ATP Levels

| Cell Type | Metformin Concentration | ATP Level Change | Reference |

| Primary Hepatocytes | 75 µM | ↑ | [13] |

| Primary Hepatocytes | >500 µM | ↓ | [13] |

| ccRCC Cells | Not Specified | ↓ | [16] |

Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | Metformin Concentration | ΔΨm Change | Reference |

| Primary Hepatocytes | 75 µM | ↑ | [13] |

| Cardiomyocytes (High Glucose) | 2 mM | ↑ (Reversal of decrease) | [14] |

| ccRCC Cells | Not Specified | ↓ | [16] |

Experimental Protocols

Should research on this compound commence, the following established protocols for studying metformin's mitochondrial effects would be directly applicable.

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer is a standard tool for measuring real-time cellular respiration. It measures the rate at which oxygen is consumed by cells in a microplate.

Protocol Outline:

-

Cell Seeding: Plate cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for the desired duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Seahorse XF Assay: Load the microplate into the Seahorse XF Analyzer. A typical mitochondrial stress test involves the sequential injection of:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

-

Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument software calculates OCR parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Fluorescent cationic dyes that accumulate in the mitochondria in a membrane potential-dependent manner are used.[17] Common dyes include JC-1, TMRM (Tetramethylrhodamine, Methyl Ester), and TMRE (Tetramethylrhodamine, Ethyl Ester).[17][18]

Protocol Outline (using JC-1):

-

Cell Culture and Treatment: Culture and treat cells with the test compound as described above.

-

Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[17]

-

Washing: Gently wash the cells to remove excess dye.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Determination of Cellular ATP Levels

Principle: ATP levels are typically measured using a luciferase-based bioluminescence assay.[19] The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with the test compound.

-

Cell Lysis: Lyse the cells to release the intracellular ATP.

-

Luminometry: Add the cell lysate to a reaction mixture containing luciferase and luciferin.

-

Measurement: Measure the luminescence signal using a luminometer.

-

Quantification: Determine the ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.

Conclusion and Future Directions

While the direct effects of this compound on mitochondrial respiration remain to be elucidated, the extensive research on metformin provides a robust framework for investigation. The primary hypothesis would be that this compound, like metformin, is a mild inhibitor of mitochondrial Complex I. This action would be expected to decrease oxygen consumption, modulate ATP levels and mitochondrial membrane potential, and activate the AMPK signaling pathway.

Future research should focus on:

-

Directly assessing the effect of this compound on the activity of isolated mitochondrial respiratory chain complexes.

-

Performing comprehensive cellular bioenergetic profiling using techniques like Seahorse XF analysis.

-

Investigating the downstream signaling consequences, particularly the activation of AMPK and its targets.

By employing the methodologies outlined in this guide, the scientific community can begin to chart the mitochondrial effects of this compound and determine its potential as a therapeutic agent.

References

- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Oxidative Phosphorylation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. A simplified model for mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP Production and Mitochondrial Diseases | UCLA Medical School [medschool.ucla.edu]

- 8. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 12. Mitochondria as an important target of metformin: The mechanism of action, toxic and side effects, and new therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin inhibits mitochondrial dysfunction and apoptosis in cardiomyocytes induced by high glucose via upregulating AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estimation of the Mitochondrial Membrane Potential Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Filiformin from Laurencia filiformis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurencia filiformis, a species of red algae, is a rich source of diverse halogenated secondary metabolites, particularly sesquiterpenes.[1][2] One such compound of interest is Filiformin, a sesquiterpene with a unique tricyclic structure.[3] This document provides detailed application notes and protocols for the isolation and purification of this compound from Laurencia filiformis, intended for researchers, scientists, and professionals in the field of drug development.

The methodologies outlined below are compiled from established procedures for the extraction and separation of sesquiterpenes from marine algae of the Laurencia genus.[2][4] These protocols will guide users through the process of sample collection, extraction, and chromatographic purification to obtain this compound.

Data Presentation

While specific quantitative yields for each step of this compound isolation are not extensively reported in the literature, the following table provides a general overview of the expected outcomes based on typical phytochemical isolation procedures. Actual yields may vary depending on the collection site, season, and specific extraction conditions.

| Parameter | Description | Reference |

| Starting Material | Air-dried and powdered Laurencia filiformis | [2] |

| Extraction Solvent | Dichloromethane or a mixture of n-hexane and ethyl acetate | [2] |

| Crude Extract Yield | Variable, typically a few percent of the dry algal mass | - |

| Purification Method | Silica gel column chromatography followed by preparative TLC or HPLC | [2][4][5] |

| Final Product | Crystalline solid | [3] |

| Purity | >95% as determined by NMR and HPLC | [5] |

| Melting Point | 86.4-87.3 °C | [3] |

| Optical Rotation | [α]D -20.0 (CHCl3) | [3] |

Experimental Protocols

Collection and Preparation of Algal Material

This protocol describes the initial steps of collecting and preparing Laurencia filiformis for extraction.

Materials:

-

Freshly collected Laurencia filiformis

-

Seawater (for rinsing)

-

Deionized water

-

Blotting paper or centrifuge with a salad spinner insert

-

Well-ventilated area for air-drying or a freeze-dryer

-

Blender or grinder

Procedure:

-

Collection: Collect Laurencia filiformis from its natural habitat, preferably from a clean, unpolluted marine environment.[6]

-

Initial Cleaning: Upon collection, gently rinse the algal material with fresh seawater to remove sand, epiphytes, and other marine organisms.[6]

-

Desalting: Further rinse the algae with deionized water to remove excess salts.

-

Drying:

-

Air-Drying: Spread the cleaned algae in a thin layer in a well-ventilated area, protected from direct sunlight, until completely dry. This may take several days.

-

Freeze-Drying (Lyophilization): For optimal preservation of chemical constituents, freeze-dry the algal material until a constant weight is achieved.

-

-

Grinding: Once thoroughly dried, grind the algal material into a fine powder using a blender or a laboratory grinder.[2] Store the powdered alga in a sealed, airtight container in a cool, dark, and dry place until extraction.

Solvent Extraction of Crude Bioactive Compounds

This protocol details the extraction of secondary metabolites, including this compound, from the prepared algal powder.

Materials:

-

Dried and powdered Laurencia filiformis

-

Extraction solvent: Dichloromethane (CH₂Cl₂) or n-hexane:ethyl acetate (1:1, v/v)

-

Large Erlenmeyer flask or beaker

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Maceration: Weigh the dried algal powder and place it in a large Erlenmeyer flask.

-

Solvent Addition: Add the extraction solvent to the flask. A common ratio is 10 mL of solvent per 1 gram of dried powder.

-

Extraction: Stir the mixture at room temperature for 24 hours.[7] For exhaustive extraction, this process can be repeated three times with fresh solvent.[2]

-

Filtration: After each extraction cycle, filter the mixture through a Büchner funnel to separate the solvent extract from the algal residue.

-

Combine Extracts: Pool the filtrates from all extraction cycles.

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily or semi-solid extract.

-

Storage: Store the crude extract at -20°C until further purification.

Chromatographic Purification of this compound

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude extract of Laurencia filiformis

-

Silica gel (for column chromatography, 60 Å, 70-230 mesh)

-

Glass chromatography column

-

Solvent system: n-hexane and ethyl acetate

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Staining reagent (e.g., vanillin-sulfuric acid)

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate). This is known as a step gradient.

-

-

Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-20 mL each) in separate tubes.

-

TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

Visualization: Visualize the spots on the TLC plate under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by gentle heating). This compound and other sesquiterpenes will appear as distinct spots.

-

Pooling Fractions: Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles (i.e., fractions with spots of the same retention factor, Rf).

-

Final Concentration: Concentrate the pooled fractions using a rotary evaporator to yield purified this compound.

-

Further Purification (Optional): If the purity is not satisfactory, a second chromatographic step, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), can be employed for final purification.[5]

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.[3][5]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[3]

-

X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule.[3][5]

Visualizations

References

- 1. Laurencia - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. laurencia-database.jp [laurencia-database.jp]

- 4. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Laurencia filiformis: phytochemical profiling by conventional and HPLC-NMR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical screening, antioxidant potential, and cytotoxic effects of different extracts of red algae (Laurencia snyderiae) on HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Metformin

Note to the Reader: The initial request specified "Filiformin." However, extensive searches did not yield information on a compound with this name in the context of analytical chemistry. It is highly likely that this was a typographical error for "Metformin," a widely prescribed medication for type 2 diabetes. The following documentation provides detailed methods for the quantification of Metformin.

Introduction

Metformin is a biguanide class oral antihyperglycemic agent used as a first-line treatment for type 2 diabetes. Accurate and reliable quantification of Metformin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Metformin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) for Metformin Quantification

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust, cost-effective, and widely used method for the quantification of Metformin in bulk drug and pharmaceutical dosage forms.[1][2][3][4] The method's simplicity and accuracy make it suitable for routine quality control analysis.[1][2] The separation is typically achieved on a C18 column using an isocratic mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][2][5] Detection is commonly performed at a wavelength of around 233 nm.[2]

Experimental Protocol: RP-HPLC for Metformin in Tablets

1. Materials and Reagents:

-

Metformin Hydrochloride reference standard

-

HPLC grade acetonitrile and/or methanol

-

Potassium dihydrogen orthophosphate (for buffer preparation)

-

Orthophosphoric acid (for pH adjustment)

-

HPLC grade water

-

0.45 µm membrane filters

2. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

-

Data acquisition and processing software

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen orthophosphate buffer and acetonitrile (e.g., in a 70:30 v/v ratio), with the pH adjusted to a specific value (e.g., 3.0 or 5.75) using orthophosphoric acid.[1][2][5]

-

Column Temperature: Ambient

-

Injection Volume: 10-20 µL

4. Preparation of Standard Solutions:

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve 10 mg of Metformin HCl reference standard in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 2-25 µg/mL).[2][6]

5. Preparation of Sample Solution (from tablets):

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Metformin HCl and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis:

-

Inject equal volumes of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

-

Record the peak areas and retention times.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of Metformin in the sample solution from the calibration curve.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 cm x 4.6 mm, 5µm)[1] | Phenomenex C18 (250 x 4.60 mm, 5µ)[2] | Symmetry C18 (150mm x 4.6mm, 5µ)[5] |

| Mobile Phase | Phosphate Buffer:Acetonitrile (70:30)[1] | Acetonitrile:Phosphate Buffer (65:35), pH 5.75[2] | Methanol:Phosphate Buffer (70:30), pH 3[5] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[5] |

| Detection λ | 265 nm[1] | 233 nm[2] | 232 nm[5] |

| Retention Time | 0.954 min[1] | ~3-4 min (estimated) | 2.403 min[5] |

| Linearity Range | 4000-6000 mcg/ml[1] | 0-25 µg/ml[2] | 50-250 µg/ml[5] |

| LOD | 1.12 mcg/ml[1] | Not Reported | 2.17 µg/ml[5] |

| LOQ | 3.38 mcg/ml[1] | Not Reported | 6.60 µg/ml[5] |

HPLC Workflow Diagram

Caption: A typical workflow for Metformin quantification using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective method for the quantification of Metformin in complex biological matrices such as plasma and urine.[7][8][9][10][11] This technique is the gold standard for pharmacokinetic and bioequivalence studies due to its ability to achieve low limits of quantification (LLOQ).[7][10] The method typically involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 or HILIC column and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

Experimental Protocol: LC-MS/MS for Metformin in Human Plasma

1. Materials and Reagents:

-

Metformin Hydrochloride reference standard

-

Metformin-d6 (or other suitable internal standard, IS)

-

HPLC or LC-MS grade acetonitrile and methanol

-

Formic acid

-

HPLC grade water

-

Human plasma (blank)

2. Instrumentation:

-

UPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 or HILIC analytical column

3. LC Conditions:

-

Column: ACQUITY UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent C18 column[8][12]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might start with high organic phase, suitable for HILIC, or a standard reverse-phase gradient.

-

Injection Volume: 1-10 µL

4. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

6. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of Metformin and a fixed amount of IS into blank plasma.

-

Process these samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (Metformin/IS) against the nominal concentration. A weighted linear regression (1/x²) is often used.

Quantitative Data Summary for LC-MS/MS Methods

| Parameter | Method 1[7] | Method 2[8] | Method 3[14] |

| Matrix | Plasma, Urine | Human Plasma | Human Plasma |

| Sample Prep | Protein Precipitation | Protein Precipitation | Protein Precipitation |

| Column | Agilent Eclipse XDB-C18 | Waters RP-C18 | Nucleosil C18 |

| Linearity Range | 4.95–2970 ng/mL (Plasma) | 50 - 2000 ng/mL | 6.0-3550 ng/ml |

| LLOQ | 4.95 ng/mL (Plasma) | 50 ng/mL | 6.0 ng/ml |

| Internal Standard | Deuterated analogs | Glipizide | Phenformin[14] |

| MRM Transition | Not specified | 130.0 → 70.9 m/z | 130 to 86 m/z[14] |

LC-MS/MS Workflow Diagram

Caption: Workflow for bioanalytical quantification of Metformin by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

ELISA is a plate-based immunoassay technique used for detecting and quantifying proteins, peptides, antibodies, and hormones.[15] While less common for the direct quantification of small molecules like Metformin, competitive ELISAs can be developed for this purpose. However, the most frequent application of ELISA in Metformin-related research is the quantification of protein biomarkers that may be affected by Metformin treatment, such as inflammatory cytokines or metabolic hormones. The sandwich ELISA is the most common format, offering high specificity and sensitivity.[15][16][17]

General Protocol: Sandwich ELISA for a Protein Biomarker

1. Materials and Reagents:

-

ELISA plate pre-coated with a capture antibody specific to the target protein.

-

Detection antibody (biotinylated).

-

Streptavidin-HRP (Horseradish Peroxidase).

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2N H₂SO₄).

-

Wash Buffer.

-

Assay Diluent.

-

Recombinant protein standard.

-

Biological samples (e.g., plasma, cell lysate).

2. Procedure:

-

Prepare Reagents: Reconstitute and dilute standards, samples, and detection antibodies as per the kit manufacturer's instructions.

-

Add Standards and Samples: Add 100 µL of standard solutions and samples to the appropriate wells of the coated plate. Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[18]

-

Wash: Aspirate the contents of the wells and wash 3-4 times with wash buffer.

-

Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Wash: Repeat the wash step.

-

Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 45 minutes at room temperature.

-

Wash: Repeat the wash step.

-

Develop Color: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.[18]

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

-

Subtract the average zero standard OD from all readings.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration. A four-parameter logistic (4-PL) curve fit is commonly used.

-

Calculate the concentration of the target protein in the samples by interpolating their OD values from the standard curve.

Sandwich ELISA Workflow Diagram

References

- 1. ijnrd.org [ijnrd.org]

- 2. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Optimization of a Green Stability Indicating HPLC Method for the Determination Metformin HCL and Glibenclamide in their Dosage Form [rpbs.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpras.com [ijpras.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Overview of ELISA | Thermo Fisher Scientific - US [thermofisher.com]

- 16. licorbio.com [licorbio.com]

- 17. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]

- 18. youtube.com [youtube.com]

Application Notes and Protocols: Metformin as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin, a widely prescribed first-line therapy for type 2 diabetes, has garnered significant attention for its potential as an anticancer agent. Accumulating evidence from preclinical and clinical studies suggests that metformin exerts pleiotropic effects on various cancers, inhibiting cell proliferation, inducing apoptosis, and targeting cancer stem cells. These application notes provide a comprehensive overview of metformin's anticancer properties, detailing its mechanisms of action, and offering standardized protocols for in vitro and in vivo evaluation.

Mechanism of Action

Metformin's anticancer activity is attributed to both direct (AMP-activated protein kinase [AMPK]-dependent and independent) and indirect (insulin-lowering) mechanisms.

Direct Effects: Metformin's primary intracellular target is the mitochondrial respiratory chain complex I. Inhibition of this complex leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis.

-

AMPK-Dependent Pathways:

-

Inhibition of mTOR Signaling: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of mTORC1, a key regulator of cell growth and proliferation, leads to decreased protein synthesis.

-

Cell Cycle Arrest: Metformin can induce cell cycle arrest at the G0/G1 phase.[1][2] This is often accompanied by a decrease in the expression of cyclin D1.[1][3]

-

Induction of Apoptosis: Metformin can trigger apoptosis through both intrinsic and extrinsic pathways.[4][5]

-

-

AMPK-Independent Pathways: Metformin can also exert anticancer effects independently of AMPK, although these mechanisms are less well-defined.

Indirect Effects: As an insulin-sensitizing agent, metformin reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels.[3] Since hyperinsulinemia is linked to an increased risk and progression of several cancers, this systemic effect contributes to metformin's overall antitumor activity.[6]

Signaling Pathways

Metformin's anticancer effects are mediated through the modulation of several key signaling pathways.

Caption: Metformin's primary signaling pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo anticancer effects of metformin across various cancer types.

Table 1: In Vitro Efficacy of Metformin (IC50 Values)

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 51.4 | Not Specified | [7] |

| BT474 | Luminal A Breast Cancer | >100 | Not Specified | [7] |

| MDA-MB-453 | Her2-Positive Breast Cancer | 51.3 | Not Specified | [7] |

| Hs578T | Triple-Negative Breast Cancer | ~10-100 (estimated) | Not Specified | [8] |

| SKOV3 | Ovarian Cancer | ~5-10 | 48 | [9] |

| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [10] |

| 5637 | Bladder Cancer | ~5 | 48 | [11] |

| T24 | Bladder Cancer | >10 | 48 | [11] |

| UMUC3 | Bladder Cancer | 8.25 | Not Specified | [3] |

| J82 | Bladder Cancer | 30.24 | Not Specified | [3] |

| C6 Glioma | Glioma | 5.37 (sensitive subpopulation) | Not Specified | [12] |

| Lewis Lung Carcinoma | Lung Cancer | 2.42 (sensitive subpopulation) | Not Specified | [12] |

| KHOS/NP | Osteosarcoma | 2.5 | Not Specified | [2] |

| AGS | Gastric Cancer | >10 | Not Specified | [13] |

Table 2: In Vivo Efficacy of Metformin (Tumor Growth Inhibition)

| Cancer Type | Animal Model | Metformin Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Breast Cancer | Nude mice with 4T1 xenografts | 250 mg/kg/day | 2 weeks | Significant decrease | [1] |

| Pancreatic Cancer | Nude mice with PANC-1 xenografts | 50-250 mg/kg/day (i.p.) | Not Specified | Dose-dependent inhibition | [10][14] |

| Oral Squamous Cell Carcinoma | Nude mice with CAL27 xenografts | 200 µg/ml (oral) | Not Specified | 58.77 | [15] |

| Osteosarcoma | Nude mice with KHOS/NP xenografts | ~12 mg/day/mouse | 4 weeks | Significant inhibition | [2] |

| Bladder Cancer | Xenograft model | 100 mg/kg/day | Not Specified | Substantial inhibition | [11] |

| Castration-Resistant Prostate Cancer | PDX mouse model | 30-270 mg/kg/day (oral) | 2 months | Dose-dependent inhibition | [16] |

| Breast Cancer | Nude mice with MDA-MB231 xenografts | Not Specified | Not Specified | Delayed tumor growth | [17] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer effects of metformin are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of metformin on the proliferation of cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Metformin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.[9][18]

-

Replace the medium with fresh medium containing various concentrations of metformin (e.g., 0, 2.5, 5, 10, 20, 40, 80 mM).[9][18]

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

-

Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 492 nm using a microplate reader.[18]

-

Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following metformin treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Metformin stock solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and allow them to adhere.[18]

-

Treat the cells with the desired concentrations of metformin for the specified duration (e.g., 48 hours).[9]

-

Harvest the cells by trypsinization and wash twice with cold PBS.[18]

-

Resuspend 1 x 105 cells in 1X binding buffer.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

-

Incubate for 15 minutes at room temperature in the dark.[9][18]

-

Add 400 µL of 1X binding buffer to each tube.[18]

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to determine the effect of metformin on the expression levels of specific proteins involved in signaling pathways.

Caption: General workflow for Western Blot analysis.

Materials:

-

Cancer cell line of interest

-

Metformin stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for p-AMPK, AMPK, p-mTOR, mTOR, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Treat cells with metformin for the desired time and concentration.

-

Lyse the cells in RIPA buffer and collect the protein lysates.[19]

-

Determine the protein concentration using a BCA assay.[17]

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[17]

-

Transfer the proteins to a PVDF membrane.[17]

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19]

-

Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).[19]

In Vivo Xenograft Mouse Model

This protocol evaluates the in vivo antitumor efficacy of metformin.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

Metformin solution for administration (oral or intraperitoneal)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject cancer cells (e.g., 1 x 106 cells) into the flank of the mice.[1][17]

-

Allow tumors to grow to a palpable size (e.g., ~4 mm in diameter or a mean volume of 100-130 mm3).[1][17]

-

Randomize mice into control and treatment groups.

-

Administer metformin daily via the desired route (e.g., 250 mg/kg intraperitoneally or in drinking water).[1]

-

Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the experiment, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]

Conclusion

Metformin demonstrates significant potential as an anticancer agent, acting through multiple signaling pathways to inhibit cancer cell growth and induce apoptosis. The protocols outlined in these application notes provide a standardized framework for researchers to investigate and validate the anticancer effects of metformin in various cancer models. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application in oncology.

References

- 1. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. AID 739361 - Ratio of metformin IC50 to compound IC50 for triple-negative human Hs578T cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxic activity of metformin in vitro does not correlate with its antitumor action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metformin inhibits the growth of human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metformin mitigates PLCε gene expression and modulates the Notch1/Hes and androgen receptor signaling pathways in castration-resistant prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metformin-treated cancer cells modulate macrophage polarization through AMPK-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Metformin Resistance Is Associated with Expression of Inflammatory and Invasive Genes in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Studying Mitochondrial Oxygen Uptake with Metformin

Disclaimer: Initial searches for "Filiformin" did not yield specific results. Based on the context of the query and the close resemblance in name, this document provides information on Metformin , a widely studied biguanide drug known to modulate mitochondrial oxygen uptake. It is presumed that "this compound" may be a related compound or a misspelling.

Introduction

Metformin is a first-line therapeutic agent for type 2 diabetes that has garnered significant interest for its potential anti-cancer properties.[1][2][3][4] Its primary cellular target is Complex I of the mitochondrial electron transport chain.[5][6][7][8] By inhibiting Complex I, metformin reduces mitochondrial respiration and ATP production, leading to cellular energy stress.[5][9][10] This application note provides a detailed protocol for studying the effects of metformin on mitochondrial oxygen uptake in cultured cells using high-resolution respirometry, specifically with the Seahorse XF Analyzer.

Mechanism of Action

Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain Complex I.[5][6][8] This inhibition leads to a decrease in proton pumping and, consequently, a reduction in the proton motive force required for ATP synthesis. The resulting decrease in the ATP/ADP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] Activated AMPK initiates downstream signaling pathways that promote catabolism and inhibit anabolic processes, thereby restoring cellular energy balance. In cancer cells, the sustained energy stress induced by metformin can lead to cell cycle arrest and apoptosis.[11][12][13][14][15][16]

Figure 1: Simplified signaling pathway of Metformin's effect on mitochondrial respiration and downstream cellular events.

Data Presentation

The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test experiment investigating the effect of metformin on a cancer cell line.

Table 1: Oxygen Consumption Rate (OCR) Parameters

| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol/min) |

| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100 ± 15 | 20 ± 3 |

| Metformin (5 mM) | 100 ± 12 | 60 ± 7 | 180 ± 15 | 44 ± 10 | 22 ± 4 |

Table 2: Extracellular Acidification Rate (ECAR) Parameters

| Treatment | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |

| Vehicle Control | 20 ± 2 | 45 ± 5 |

| Metformin (5 mM) | 35 ± 3 | 60 ± 6 |

Experimental Protocols

This protocol outlines the measurement of mitochondrial oxygen consumption in cultured cells treated with metformin using a Seahorse XF24 or XFe96 Extracellular Flux Analyzer.[17][18][19]

Materials

-

Seahorse XF Analyzer (XF24 or XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Metformin hydrochloride

-

Oligomycin

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

-

Rotenone/Antimycin A

-

Cell line of interest (e.g., a cancer cell line)

-

Standard cell culture reagents

Protocol

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density to achieve 80-90% confluency on the day of the assay.

-

Incubate overnight in a CO2 incubator at 37°C.

-

-

Metformin Treatment (Optional Pre-treatment):

-

Treat cells with the desired concentrations of metformin for a specified duration (e.g., 24 hours) prior to the assay. Include a vehicle-treated control group.

-

-

Hydrate Sensor Cartridge:

-

On the day before the assay, add Seahorse XF Calibrant Solution to each well of the utility plate and lower the sensor cartridge into the utility plate.

-

Incubate overnight at 37°C in a non-CO2 incubator.

-

-

Prepare Assay Medium:

-

Warm the Seahorse XF Assay Medium to 37°C and adjust the pH to 7.4.

-

Supplement the medium with substrates as required for the specific cell type and experimental design (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

-

Prepare Mitochondrial Stress Test Compounds:

-

Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. For example:

-

Oligomycin: 1.0 µM

-

FCCP: 1.0 µM (this may require optimization for each cell line)

-

Rotenone/Antimycin A: 0.5 µM each

-

-

-

Cell Plate Preparation:

-

Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

-

Load Sensor Cartridge:

-

Load the prepared mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Run Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the response.

-

Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test to evaluate the effect of Metformin.

Logical Relationships

The following diagram illustrates the logical relationship between metformin treatment, its effect on mitochondrial oxygen uptake, and the potential downstream cellular consequences.

Figure 3: Logical relationship between Metformin treatment, mitochondrial function, and cellular outcomes.

References

- 1. Pleiotropic Effects of Metformin on Cancer [mdpi.com]

- 2. Metformin and Cancer, an Ambiguanidous Relationship [mdpi.com]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metformin-induced apoptosis facilitates degradation of the cellular caspase 8 (FLICE)-like inhibitory protein through a caspase-dependent pathway in human renal cell carcinoma A498 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metformin Induces Apoptosis and Alters Cellular Responses to Oxidative Stress in Ht29 Colon Cancer Cells: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin induces apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of metformin on cancers in experimental and clinical studies: Focusing on autophagy and AMPK/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]

- 18. protocols.io [protocols.io]

- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Filiformin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy, safety, and mechanism of action of Filiformin, a novel natural product. Drawing parallels from the well-studied biguanide metformin, these protocols are designed to be a robust starting point for preclinical investigation.

Introduction to this compound and Preclinical Rationale

This compound is a natural product with a proposed mechanism of action analogous to biguanides like metformin and phenformin. These compounds are known to modulate cellular metabolism and have shown therapeutic potential in metabolic diseases and oncology.[1][2] The primary molecular target is hypothesized to be the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways, which is beneficial in conditions like type 2 diabetes and cancer.[2][3]

The following protocols outline a strategic approach to the in vivo evaluation of this compound, from initial toxicity and pharmacokinetic profiling to efficacy testing in relevant disease models and detailed mechanistic studies.

General In Vivo Experimental Design Considerations